molecular formula C29H26ClFN4O4S B601156 N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine CAS No. 1026818-86-9

N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine

Cat. No.: B601156
CAS No.: 1026818-86-9
M. Wt: 581.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine is a potent and selective small-molecule inhibitor of the ErbB family of receptor tyrosine kinases, with a primary focus on Epidermal Growth Factor Receptor (EGFR or ErbB1) and ErbB2 (HER2). This compound acts as a competitive inhibitor of the ATP-binding site , effectively blocking the receptor's intracellular tyrosine kinase activity and subsequent autophosphorylation. By inhibiting this key signaling pathway, the compound prevents downstream activation of pro-survival and proliferative cascades, such as the MAPK/ERK and PI3K/Akt pathways. Its research value is significant in the field of oncology, particularly for investigating the mechanisms of EGFR and HER2-driven tumorigenesis and for exploring potential therapeutic strategies against cancers characterized by the overexpression or dysregulation of these receptors, including certain types of breast, lung, and gastric cancers. Supplied as a high-purity compound, it is an essential tool for in vitro cell-based assays, signal transduction studies, and in vivo preclinical research to elucidate the functional consequences of targeted kinase inhibition and to evaluate combination treatment regimens. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-23-8-11-27(39-23)20-4-9-26-24(14-20)29(34-18-33-26)35-22-7-10-28(25(30)15-22)38-17-19-2-5-21(31)6-3-19/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYIJUNFFXHNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, commonly referred to in research as a quinazoline derivative, has garnered attention due to its potential biological activities, particularly in the realm of oncology. This compound is structurally related to lapatinib, a well-known tyrosine kinase inhibitor used in cancer therapy.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C29H24ClFN4O5S
  • Molecular Weight : 595.04 g/mol
  • CAS Number : 1415561-66-8

The structure features a quinazolinamine core, which is pivotal for its biological activity, combined with various functional groups that enhance its pharmacological profile.

Research indicates that quinazoline derivatives like this compound primarily act as inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in cell proliferation and survival pathways. The presence of the chloro and fluorophenyl groups is believed to enhance binding affinity to the ATP-binding site of these kinases, thereby inhibiting their activity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of quinazoline derivatives:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative activity.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Case Studies : In a study involving multicellular tumor spheroids, this compound was shown to effectively penetrate tumor tissues and reduce viability significantly more than standard chemotherapy agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

  • COX Inhibition : Preliminary studies suggest that it may possess inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. The presence of methoxy groups in its structure may enhance selectivity towards COX-1 inhibition .
  • In Vivo Models : Animal models have demonstrated that treatment with this compound results in reduced inflammatory markers and improved outcomes in conditions such as arthritis.

Research Findings Summary

Biological ActivityObservationsReference
Antitumor ActivityIC50 values < 10 µM on MCF-7 and A549 cells
Apoptosis InductionActivation of caspases; modulation of Bcl-2
COX InhibitionSelective inhibition observed
Anti-inflammatory EffectsReduced inflammatory markers in vivo

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Differences vs. Lapatinib Key Targets Reference IDs
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Lacks furanyl-methylsulfonylethyl group; methoxy at position 7 EGFR
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine Bromo-fluoro-phenyl substitution; piperidinylmethoxy group EGFR/HER2
N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine Dimethoxy at positions 6/7; no furanyl side chain FGFR1
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-[[2-(methylsulfonyl)ethyl]aminomethyl]furan-2-yl]-quinazolin-4-amine 3-Fluorobenzyloxy vs. 4-fluorobenzyloxy in lapatinib EGFR/HER2
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine Chloropropoxy substituent; lacks methylsulfonylethyl group Undisclosed kinase targets

Structural Insights :

  • The quinazoline core is conserved across analogs, essential for ATP-binding site interaction.
  • Substituent variations (e.g., halogenated phenyl groups, alkoxy chains) influence target selectivity and pharmacokinetics. For example, the 4-fluorobenzyloxy group in lapatinib enhances HER2 affinity compared to 3-fluorobenzyloxy analogs .
  • The furanyl-methylsulfonylethyl side chain in lapatinib improves metabolic stability and solubility compared to methoxy or chloropropoxy substituents .

Pharmacokinetic and Pharmacodynamic Comparisons

Transporter Interactions :

  • Lapatinib is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), limiting its central nervous system (CNS) penetration.

Metabolic Stability :

  • Quinazolinamines with methylsulfonyl groups (e.g., lapatinib) exhibit longer plasma half-lives due to resistance to cytochrome P450-mediated oxidation. Analogs with methoxy or chloropropoxy groups require frequent dosing .

Target Specificity :

  • Lapatinib’s dual inhibition of EGFR/HER2 is unique among analogs. For example, N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine selectively inhibits fibroblast growth factor receptor 1 (FGFR1), highlighting the impact of substituents on kinase selectivity .

Preparation Methods

Cyclocondensation of Anthranilamide and Aldehydes

The quinazolinone precursor is synthesized via iodine-mediated cyclocondensation of anthranilamide with substituted benzaldehydes. For example, reacting anthranilamide (1.36 g, 10 mmol) with 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL) under reflux for 6 hours yields 2-(4-fluorophenyl)quinazolin-4(3H)-one. This method achieves yields of 80–85% and is characterized by distinct NMR signals, including a singlet at δ 12.50 ppm for the lactam NH.

Chlorination of Quinazolinone

Conversion of the quinazolinone to the reactive 4-chloroquinazoline intermediate is achieved using phosphorus oxychloride (POCl₃). A mixture of 2-(4-fluorophenyl)quinazolin-4(3H)-one (2 mmol) and POCl₃ (5 mmol) in DMF (5 mL) is refluxed for 2 hours, yielding 4-chloro-2-(4-fluorophenyl)quinazoline with 85% efficiency. The chlorination is confirmed by the disappearance of the lactam NH signal in NMR and the emergence of a chlorine atom at C4.

Nucleophilic Substitution with Aniline Derivatives

The 3-chloro-4-[(4-fluorophenyl)methoxy]phenyl group is introduced via nucleophilic substitution. Reacting 4-chloroquinazoline (42 mg, 0.17 mmol) with 3-chloro-4-[(4-fluorophenyl)methoxy]aniline (0.20 mmol) in isopropanol under reflux for 2 hours affords the substituted quinazolinamine. This step typically achieves 56–71% yield, with NMR showing aromatic proton integrations consistent with the target structure.

Preparation of the Furan Side Chain

The 5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl moiety is synthesized through a Grignard reaction and subsequent functionalization.

Formation of the Grignard Reagent

5-Bromo-2-furaldehyde (II) is condensed with ethandiol to form a protected aldehyde, which is then converted to a Grignard reagent (III) using magnesium in tetrahydrofuran (THF). The molar ratio of 5-bromo-2-furaldehyde to THF is maintained at 1:6–10 (w/v), ensuring complete magnesium activation.

Catalytic Coupling with Fe(acac)₃

The Grignard reagent (III) is coupled to 6-iodo-4-quinazolinamine (I) under iron(III) acetylacetonate [Fe(acac)₃] catalysis. Reaction conditions include:

  • Solvent: N-Methylpyrrolidone (NMP)

  • Temperature: -20°C to 35°C (stepwise heating)

  • Molar ratios: Fe(acac)₃ : II = 1:15–25; II : I = 1.2–1.5:1.

This method achieves a 70–75% yield of the furan-intermediate, which is subsequently deprotected and functionalized with 2-(methylsulfonyl)ethylamine via reductive amination.

Final Assembly of Lapatinib

The quinazoline core and furan side chain are coupled using palladium-catalyzed cross-coupling. However, patent data suggests a modified approach employing the pre-formed Grignard reagent (III) directly with the iodinated quinazolinamine (I) under Fe(acac)₃ catalysis. Post-reaction workup involves pH adjustment to 7–8, dilution with water (1:50–80 v/v), and recrystallization from ethanol to isolate Lapatinib as a yellow solid.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (DMSO-d₆):

    • δ 8.55 ppm (s, 1H, C H=N azomethine).

    • δ 7.74 ppm (d, J = 1.73 Hz, 1H, furan C H).

    • δ 2.37 ppm (s, 3H, methylsulfonyl group).

  • IR (KBr): 2931 cm⁻¹ (C–H stretch), 1513 cm⁻¹ (C=N quinazoline).

Crystallographic Data

X-ray diffraction of analogous compounds confirms planar quinazoline and furan rings, with dihedral angles of 85° between the planes.

Optimization and Scale-Up Considerations

Industrial synthesis emphasizes:

  • Solvent Selection: THF and NMP are preferred for their ability to dissolve intermediates and facilitate Grignard reactions.

  • Catalyst Loading: Fe(acac)₃ at 5 mol% reduces side reactions while maintaining cost efficiency.

  • Purification: Recrystallization from ethanol yields >98% purity, critical for pharmaceutical applications .

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Researchers must adhere to strict personal protective equipment (PPE) guidelines, including:

  • Skin protection: Nitrile gloves (tested for compatibility) and full-body protective clothing to avoid direct contact .
  • Respiratory protection: Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure; OV/AG/P99 for higher concentrations) .
  • Eye protection: Safety glasses with side shields or face shields compliant with EN 166 or NIOSH standards .
  • First aid: Immediate washing with soap/water for skin contact and medical consultation for inhalation exposure .
  • Waste disposal: Avoid drainage contamination; follow institutional guidelines for hazardous waste .

Basic: How can the compound’s structural analogs guide initial SAR (Structure-Activity Relationship) studies?

Answer:
Comparative analysis of analogs (e.g., methoxy, morpholinyl, or nitro-substituted quinazolinamines) provides insights into:

  • Bioactivity modulation: For example, methoxy groups enhance solubility, while fluorophenyl substitutions may improve target binding .
  • Synthetic feasibility: Analogs with modified side chains (e.g., 3-(4-morpholinyl)propoxy) suggest viable routes for functional group introduction .
  • Methodology: Use computational tools (e.g., molecular docking) to predict binding affinities and prioritize analogs for synthesis .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:
Conflicting toxicity classifications (e.g., Category 2A eye irritation vs. Category 4 oral toxicity ) require:

  • Dose-response studies: Conduct in vitro assays (e.g., OECD 492 for eye irritation) across multiple concentrations to clarify thresholds .
  • Metabolite analysis: Identify decomposition products under varying conditions (e.g., pH, temperature) using HPLC-MS to assess stability-linked toxicity .
  • Cross-validation: Compare results with structurally similar compounds (e.g., N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine) to isolate substituent-specific effects .

Advanced: What experimental design optimizes synthesis yield while minimizing byproducts?

Answer:
Key strategies include:

  • Catalyst screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the furanyl and quinazolinamine moieties .
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to enhance reaction efficiency .
  • Purification: Employ gradient flash chromatography or recrystallization (methanol/water) to isolate high-purity product (>95% by HPLC) .

Advanced: How should researchers design studies to evaluate environmental persistence and ecotoxicity?

Answer:
Follow tiered testing frameworks:

  • Phase 1 (Lab):
    • Hydrolysis/photolysis: Assess stability under UV light (254 nm) and varying pH (3–9) using LC-UV .
    • LogP determination: Measure octanol-water partitioning to predict bioaccumulation potential .
  • Phase 2 (Microcosm):
    • Soil/water systems: Monitor degradation pathways via NMR and microbial activity assays (e.g., OECD 307) .
  • Phase 3 (Ecotoxicology):
    • Daphnia magna/ algae assays: Conduct acute/chronic toxicity tests (OECD 202/201) to establish EC₅₀ values .

Basic: What analytical techniques validate the compound’s purity and structural integrity?

Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards .
  • Structural confirmation:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl ethylamino methyl-furanyl) .
    • HRMS: Confirm molecular formula (e.g., C₃₀H₂₅ClFN₅O₄S) with <5 ppm mass accuracy .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Process intensification: Use flow chemistry for exothermic reactions (e.g., nitro reduction) to improve safety and yield .
  • Byproduct mapping: Implement PAT (Process Analytical Technology) tools (e.g., FTIR in-line monitoring) for real-time impurity detection .
  • Quality-by-Design (QbD): Optimize critical parameters (e.g., stoichiometry, agitation rate) via DoE (Design of Experiments) .

Basic: How does the compound’s solubility profile influence formulation for in vivo studies?

Answer:

  • Solubility screening: Test in PBS, DMSO, and lipid-based vehicles; low aqueous solubility (<0.1 mg/mL) may necessitate nanoformulation .
  • Salt formation: Explore hydrochloride or mesylate salts to enhance bioavailability .
  • Methodology: Use shake-flask method with UV quantification (λ = 280 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.